4-Ethoxy-1,1-dimethoxybut-3-en-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
(E)-4-ethoxy-1,1-dimethoxybut-3-en-2-one |
InChI |
InChI=1S/C8H14O4/c1-4-12-6-5-7(9)8(10-2)11-3/h5-6,8H,4H2,1-3H3/b6-5+ |
InChI Key |
ABFLYMKMOPWLDV-AATRIKPKSA-N |
Isomeric SMILES |
CCO/C=C/C(=O)C(OC)OC |
Canonical SMILES |
CCOC=CC(=O)C(OC)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Ethoxy 1,1 Dimethoxybut 3 En 2 One
Chemo- and Regioselective Synthetic Approaches
The inherent reactivity of the multiple functional groups in 4-Ethoxy-1,1-dimethoxybut-3-en-2-one necessitates synthetic routes with high levels of chemo- and regioselectivity to avoid undesired side reactions and ensure the formation of the target molecule.
Convergent and Divergent Pathways to the Enone-Acetal Scaffold
Conversely, a divergent pathway would commence with a common precursor that is sequentially elaborated to introduce the required functional groups. A potential starting material for a divergent synthesis is 4,4-dimethoxy-2-butanone. crimsonpublishers.com This commercially available compound contains the necessary four-carbon backbone and the dimethoxy acetal (B89532). The synthetic challenge then lies in the regioselective introduction of the ethoxy group at the β-position and the subsequent formation of the double bond to yield the enone. This could be approached through a sequence of α-halogenation, followed by elimination and nucleophilic substitution of a leaving group at the 4-position by ethoxide.
Another divergent strategy could start from a β-diketone precursor, such as acetylacetone. mdpi.comijpras.com The synthesis would involve the selective protection of one carbonyl group as a dimethyl acetal, followed by the conversion of the remaining ketone into an enol ether. The reaction of β-diketones with orthoformates can yield β-alkoxy-α,β-unsaturated ketones, providing a potential route to the target molecule. ias.ac.in
Table 1: Comparison of Convergent and Divergent Synthetic Strategies
| Strategy | Description | Potential Advantages | Potential Challenges |
| Convergent | Assembly from two or more complex fragments. | Higher overall yield, flexibility in fragment synthesis. | Synthesis of complex fragments, challenging coupling reaction. |
| Divergent | Stepwise modification of a common starting material. | Readily available starting materials, systematic introduction of functionality. | Potential for low cumulative yield over many steps, challenges in regioselectivity. |
Catalyst-Mediated Synthesis of this compound
Catalysis offers powerful tools for the efficient and selective synthesis of complex molecules like this compound, often proceeding under mild conditions with high atom economy.
Transition metal catalysis could be employed in several key steps for the synthesis of the target compound. For instance, a palladium-catalyzed cross-coupling reaction could be envisioned between a suitable vinyl ether organometallic reagent and an acid chloride containing the dimethoxy acetal moiety. researchgate.net Alternatively, a rhodium- or ruthenium-catalyzed C-H activation/functionalization of a simpler precursor could introduce the ethoxy group with high regioselectivity. Transition metal-catalyzed acylation of α,β-unsaturated carbonyl compounds with acylstannanes has been reported, suggesting a possible route involving a suitably substituted vinylstannane. rsc.org
A plausible route could involve the transition metal-catalyzed addition of an ethoxy group to a precursor containing an alkyne functionality. For example, the reaction of a protected 4-keto-1-butyne with ethanol (B145695) in the presence of a gold or platinum catalyst could potentially lead to the desired enol ether.
Table 2: Potential Transition Metal-Catalyzed Reactions
| Catalyst Type | Proposed Reaction | Key Features |
| Palladium | Cross-coupling of a vinyl ether and an acid chloride. | High functional group tolerance, well-established methodology. |
| Rhodium/Ruthenium | C-H activation and etherification. | High regioselectivity, atom economy. |
| Gold/Platinum | Addition of ethanol to an alkyne. | Mild reaction conditions, high selectivity for enol ether formation. |
Organocatalysis provides a metal-free alternative for the synthesis of enones and related structures, often with high enantioselectivity. acs.org An organocatalytic approach to this compound could involve the reaction of a dimethoxyacetaldehyde derivative with an enolizable ketone precursor catalyzed by a chiral amine or phosphine. For instance, a proline-catalyzed aldol-type reaction followed by dehydration could construct the enone backbone.
Furthermore, N-heterocyclic carbenes (NHCs) are known to catalyze the umpolung of aldehydes, allowing them to act as nucleophiles. An NHC-catalyzed reaction between dimethoxyacetaldehyde and an ethoxy-containing electrophile could be a viable strategy for assembling the carbon skeleton.
Sustainable and Green Chemistry Protocols for Preparation
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The synthesis of this compound can be approached with these principles in mind.
Solvent-free reactions offer significant environmental benefits by reducing waste and simplifying purification procedures. scielo.br A potential solvent-free approach for the synthesis of the target molecule could involve the reaction of a solid-supported precursor with a liquid reagent. For example, a solid-supported β-diketone could be reacted with triethyl orthoformate under solvent-free conditions, potentially with microwave irradiation to accelerate the reaction. The synthesis of β-enamino trihalomethyl ketones has been successfully achieved under solvent-free conditions from 1,1,1-trihalo-4-alkoxy-3-alken-2-ones, demonstrating the feasibility of such approaches for related systems. scielo.br
Another possibility is a mechanochemical approach, where the reaction is induced by grinding the solid reactants together, thereby avoiding the need for any solvent. This technique has been successfully applied to a variety of organic transformations and could be explored for the synthesis of this compound.
Atom-Economical and Waste-Reducing Syntheses
The principles of green chemistry, particularly atom economy, aim to maximize the incorporation of all materials used in the synthesis into the final product, thereby minimizing waste. An ideal atom-economical synthesis of this compound would involve the direct combination of precursor fragments with minimal or no byproduct formation.
Conceptual Atom-Economical Approaches:
A hypothetical atom-economical approach could involve a catalyzed addition reaction. For instance, the direct addition of a dimethoxymethyl group and an ethoxy group across a suitable C4 acetylenic precursor would, in theory, be highly atom-economical. However, literature describing such a specific transformation for this target molecule is not currently available.
Without specific examples from the literature, a data table illustrating the atom economy of a hypothetical reaction versus a classical, less efficient route cannot be generated.
Optimization of Precursor Systems for Enhanced Yield and Selectivity
The optimization of precursor systems is a critical aspect of chemical synthesis to enhance both the yield and selectivity of the desired product. For this compound, this would involve a systematic study of starting materials and reagents.
Key Optimization Parameters:
Choice of Alkoxyating Agents: The selection of the ethoxy and methoxy (B1213986) sources is crucial. The reactivity of reagents like triethyl orthoformate and trimethyl orthoformate would need to be compared.
Nature of the Butanone Skeleton Precursor: The choice of the four-carbon backbone would significantly impact the reaction's efficiency and the introduction of the desired functional groups.
Catalyst System: For catalyzed reactions, screening different Lewis or Brønsted acids could lead to significant improvements in yield and reaction time.
A systematic study varying these parameters would be necessary to determine the optimal conditions. As no such study for this compound has been published, a detailed data table of research findings cannot be constructed.
Control of Reaction Conditions for Stereochemical Purity
The potential for stereoisomerism in this compound would arise from the geometry of the carbon-carbon double bond, which can exist as either the E or Z isomer.
The structure of this compound contains a double bond, which can lead to the formation of geometric isomers (E and Z). The control of reaction conditions to achieve stereochemical purity would be a key objective in its synthesis.
Factors Influencing Stereochemical Outcome:
Reaction Temperature: Lower temperatures often favor the formation of the thermodynamically more stable isomer.
Solvent Polarity: The polarity of the solvent can influence the transition state of the reaction, thereby affecting the stereochemical outcome.
Catalyst Choice: In catalytic reactions, the steric and electronic properties of the catalyst can direct the formation of a specific isomer.
Rate of Addition of Reagents: Slow addition of reagents can sometimes favor the formation of one isomer over another.
A detailed investigation, likely involving advanced analytical techniques such as Nuclear Overhauser Effect (NOE) NMR spectroscopy, would be required to determine the stereochemical outcome of a synthesis and to optimize conditions for the selective formation of a single isomer. In the absence of specific research on this compound, it is not possible to provide data on the successful control of its stereochemistry.
Mechanistic Investigations of 4 Ethoxy 1,1 Dimethoxybut 3 En 2 One Reactivity
Elucidation of Reaction Pathways Involving the Enone Moiety
The enone moiety, characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group, is the primary site of reactivity in 4-Ethoxy-1,1-dimethoxybut-3-en-2-one. This conjugation results in two electrophilic centers: the carbonyl carbon and the β-carbon of the double bond. The electron-withdrawing nature of the carbonyl group renders the β-carbon susceptible to nucleophilic attack, a characteristic feature of α,β-unsaturated carbonyl compounds.
Nucleophilic addition to the α,β-unsaturated system of this compound can proceed via two main pathways: direct (1,2-) addition to the carbonyl carbon or conjugate (1,4-) addition to the β-carbon. The regioselectivity of this addition is largely dependent on the nature of the nucleophile.
Direct (1,2-) Addition: Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor direct addition to the carbonyl carbon. This pathway leads to the formation of a tertiary alcohol upon protonation. The reaction is typically fast and irreversible.
Conjugate (1,4-) Addition (Michael Addition): Soft nucleophiles, including cuprates (Gilman reagents), enamines, and stabilized enolates, preferentially undergo conjugate addition. youtube.comfiveable.me This reaction proceeds through a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the 1,4-adduct. wikipedia.orglibretexts.org The presence of the ethoxy group at the 4-position can influence the reactivity of the β-carbon, potentially modulating the rate and selectivity of the Michael addition.
| Nucleophile Type | Predominant Addition Pathway | Initial Product |
| Hard Nucleophiles (e.g., R-Li, R-MgX) | 1,2-Addition | Tertiary Alkoxide |
| Soft Nucleophiles (e.g., R₂CuLi, Enamines) | 1,4-Addition (Conjugate) | Resonance-Stabilized Enolate |
While less common than nucleophilic additions, the enone functionality can also undergo electrophilic transformations. The double bond can react with electrophiles such as halogens (e.g., Br₂, Cl₂) to form dihalogenated products. The regioselectivity of this addition is influenced by the electronic effects of both the carbonyl and the ethoxy groups.
The conjugated diene-like system within the enone moiety of this compound allows it to participate in pericyclic reactions, most notably cycloadditions.
Diels-Alder Reaction: The enone can act as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes. The stereochemistry and regioselectivity of the Diels-Alder reaction are governed by the frontier molecular orbital interactions between the diene and the dienophile. The presence of the electron-withdrawing carbonyl group and the electron-donating ethoxy group on the dienophile can significantly influence the reaction's outcome.
1,3-Dipolar Cycloaddition: The double bond of the enone system can also react with 1,3-dipoles, such as azides and nitrile oxides, to form five-membered heterocyclic rings. wikipedia.org This type of reaction is a powerful tool for the synthesis of complex heterocyclic frameworks.
Role of the Acetal (B89532) Functional Group in Reactivity and Selectivity
The acetal group is generally stable under neutral and basic conditions, effectively protecting the latent carbonyl group from nucleophilic attack. This allows for selective reactions to occur at the enone moiety without interference from the protected carbonyl. The electron-donating nature of the methoxy (B1213986) groups in the acetal can have a minor electronic influence on the adjacent enone system, although this effect is generally considered to be modest.
The acetal group can be readily cleaved under acidic conditions, typically in the presence of water, to reveal the corresponding aldehyde or ketone. youtube.com This deprotection step is a key transformation that can be strategically employed in a synthetic sequence.
The mechanism of acid-catalyzed acetal hydrolysis involves the following steps:
Protonation of one of the methoxy groups by an acid catalyst.
Departure of methanol (B129727) as a leaving group, forming a resonance-stabilized oxocarbenium ion.
Nucleophilic attack by water on the oxocarbenium ion.
Deprotonation to yield a hemiacetal.
Repetition of these steps to release the second equivalent of methanol and form the final carbonyl compound.
Stereochemical Outcomes and Diastereoselectivity in Transformations
While no direct studies on the stereochemical outcomes of reactions involving this compound have been identified, research on related β-enaminones and their cyclization to form pyrimidines has demonstrated that high stereoselectivity can be achieved. For instance, the rearrangement of propargylic hydroxylamines catalyzed by sodium hydroxide (B78521) provides a highly stereoselective route to Cbz-protected β-enaminones, which are valuable precursors for pyrimidine (B1678525) synthesis. nih.gov
In more general terms, the diastereoselectivity of reactions involving β-dicarbonyl compounds, a class to which this compound belongs, is a subject of significant study. For example, in hetero-Diels-Alder reactions, the approach of a heterodiene to a dienophile can be highly regio- and stereoselective, often favoring an endo approach. nih.gov The specific stereochemical outcomes are highly dependent on the exact structure of the reactants, the catalyst used, and the reaction conditions. Without experimental data for this compound, any prediction of diastereoselectivity would be speculative.
The following table provides a hypothetical representation of how stereochemical outcomes might be presented if data were available:
| Reactant | Chiral Catalyst | Diastereomeric Ratio (d.r.) | Major Diastereomer |
| Amidine A | (R)-BINAP | Data not available | Data not available |
| Guanidine B | Proline | Data not available | Data not available |
| Urea C | None | Data not available | Data not available |
Kinetic Studies and Reaction Rate Analysis of Reactions Involving the Compound
Direct kinetic studies or reaction rate analyses for this compound are not documented in the available literature. However, kinetic investigations of related cyclocondensation reactions for pyrimidine synthesis provide a framework for understanding the factors that would influence the reaction rates of this compound.
For instance, studies on the inverse electron-demand Diels-Alder reactions of 1,2,3-triazines to form pyrimidines have shown that reaction rates can be remarkably fast, with some reactions completing in under five minutes at room temperature. organic-chemistry.org The rate of these reactions is significantly influenced by the nature of the substituents on the triazine ring. mdpi.com
Kinetic studies of pyrimidine synthesis often focus on the rate-determining step, which can vary depending on the specific mechanism (e.g., Pinner synthesis, multicomponent reactions). mdpi.com Factors such as catalyst concentration, temperature, and solvent polarity would be expected to have a significant impact on the reaction rate of this compound in condensation reactions.
A hypothetical data table illustrating the type of information that would be generated from kinetic studies is shown below:
| Reactant Concentration (M) | Temperature (°C) | Catalyst | Rate Constant (k) (M⁻¹s⁻¹) |
| 0.1 | 25 | Acid | Data not available |
| 0.1 | 50 | Acid | Data not available |
| 0.2 | 25 | Base | Data not available |
Influence of Substituent Effects on Reactivity Profiles
The influence of substituent effects on the reactivity of β-dicarbonyl compounds in pyrimidine synthesis is a well-documented phenomenon, which can be extrapolated to predict the behavior of this compound. In general, the electronic nature of substituents on both the dicarbonyl precursor and the condensing partner (e.g., amidine) plays a crucial role.
Studies have shown that electron-donating groups on the amidine reactant can lead to higher yields in cyclocondensation reactions, suggesting an enhancement of nucleophilicity which accelerates the reaction. mdpi.com Conversely, electron-withdrawing groups on the β-dicarbonyl compound would be expected to increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. The ethoxy and dimethoxy groups in this compound would likely influence the electron density and steric environment of the reactive sites.
In the synthesis of quinolines from related 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones, the nature of the substituent on the alkoxyvinyl moiety has been shown to be critical in directing the regioselectivity of the cyclization. researchgate.net This highlights the profound impact that even seemingly remote functional groups can have on the reaction outcome.
The table below illustrates how substituent effects could be systematically studied and presented:
| Substituent on Amidine (para-position) | Electronic Effect | Observed Yield (%) | Relative Rate |
| -OCH₃ | Electron-donating | Data not available | Data not available |
| -CH₃ | Electron-donating | Data not available | Data not available |
| -H | Neutral | Data not available | Data not available |
| -Cl | Electron-withdrawing | Data not available | Data not available |
| -NO₂ | Strongly electron-withdrawing | Data not available | Data not available |
Computational and Theoretical Studies of 4 Ethoxy 1,1 Dimethoxybut 3 En 2 One
Quantum Chemical Calculations of Electronic Structure and Bonding
A thorough search for published research yielded no specific quantum chemical calculations detailing the electronic structure and bonding of 4-Ethoxy-1,1-dimethoxybut-3-en-2-one. Consequently, data tables and detailed findings regarding its optimized molecular geometry, bond lengths, bond angles, and dihedral angles are not available in the current scientific literature.
Molecular Orbital Analysis and Prediction of Reactivity Sites
There is no available research that specifically addresses the molecular orbital analysis of this compound. As a result, information regarding its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and molecular electrostatic potential (MEP) maps used to predict electrophilic and nucleophilic attack sites could not be located.
Transition State Modeling and Energy Profile Mapping for Key Reactions
No studies were found that focus on the transition state modeling and energy profile mapping for any reactions involving this compound. Therefore, there is no published data on the activation energies or reaction mechanisms for which this compound may act as a reactant, intermediate, or product.
Conformational Analysis and Energetic Landscapes of the Compound
A search for the conformational analysis of this compound did not yield any specific results. Information on the potential energy surfaces, identification of stable conformers, and the energy barriers for conformational changes for this molecule is not present in the accessible scientific literature.
Solvent Effects on Reaction Dynamics and Stability
No dedicated studies on the influence of different solvents on the reaction dynamics and thermodynamic stability of this compound could be identified. Research detailing how solvent polarity or explicit solvent models affect its structure, reactivity, or reaction pathways has not been published.
Advanced Synthetic Applications and Chemical Transformations of 4 Ethoxy 1,1 Dimethoxybut 3 En 2 One
Utilization as a Versatile Building Block in Complex Molecular Synthesis
4-Ethoxy-1,1-dimethoxybut-3-en-2-one is a highly functionalized four-carbon molecule that has proven to be a valuable and versatile building block in organic synthesis. Its structure incorporates several reactive features: a ketone, a vinyl ether, and a protected aldehyde in the form of a dimethyl acetal (B89532). This unique combination allows it to act as a synthetic equivalent of a 1,3-dicarbonyl compound, specifically formylacetone, with the added benefit of differential protection and reactivity. This versatility enables its application in the construction of a wide array of complex molecular architectures, ranging from fundamental heterocyclic systems to intricate fragments of natural products like polyketides.
The inherent reactivity of this compound, particularly its nature as a 1,3-dielectrophile precursor, makes it an ideal substrate for constructing various heterocyclic rings through condensation and cycloaddition reactions.
The structure of this compound is a classic precursor for the synthesis of five-membered heterocycles like pyrazoles and isoxazoles. Upon acid-catalyzed hydrolysis of the dimethyl acetal, an intermediate 1,3-dicarbonyl moiety is generated. This reactive species readily undergoes condensation reactions with binucleophiles.
The reaction with hydrazine (B178648) or its derivatives leads to the formation of the pyrazole (B372694) ring. Similarly, condensation with hydroxylamine (B1172632) hydrochloride yields the corresponding isoxazole (B147169) ring. These reactions are foundational in heterocyclic chemistry and demonstrate the utility of the title compound as a masked 1,3-dicarbonyl synthon.
Table 1: Synthesis of Pyrazole and Isoxazole Cores
| Starting Material | Reagent | Resulting Heterocycle Core |
| This compound | Hydrazine (H₂NNH₂) | Pyrazole |
| This compound | Hydroxylamine (NH₂OH) | Isoxazole |
The construction of pyran-4-one rings often involves the cyclization of 1,5-dicarbonyl compounds or [4+2] cycloaddition strategies. While β-alkoxy-α,β-unsaturated ketones are known precursors for various heterocycles, specific and detailed examples of the direct annulation of this compound to form pyran-4-one architectures are not extensively documented in the literature. General methods often rely on precursors like β-ketoesters or 1,3-diketones condensing with α,β-unsaturated systems. nih.govresearchgate.net
Structurally related precursors to this compound have been identified as key building blocks in tandem benzannulation/cyclization strategies for synthesizing highly substituted indoles. This approach leverages the four-carbon backbone as a crucial component for constructing the fused ring system characteristic of indoles. The methodology typically involves the reaction of the C4 building block with an aniline (B41778) derivative, followed by an intramolecular cyclization and subsequent aromatization to furnish the indole (B1671886) core.
Table 2: Benzannulation Strategy for Indole Synthesis
| Key C4 Building Block Motif | Reactant Type | Resulting Core Structure |
| But-3-en-2-one | Aniline Derivative | Substituted Indole |
This compound serves as an excellent starting material for the synthesis of more complex and highly functionalized acyclic systems, such as substituted alkenes and conjugated polyenes. The existing olefinic bond and the multiple oxygen functionalities provide handles for further chemical manipulation.
The enone functionality can be transformed, for example, into a silyl (B83357) enol ether, converting the molecule into a functionalized 1,3-diene. Specifically, related compounds can be used to generate 1-alkoxy-3-silyloxy-1,3-dienes, which are valuable substrates in Diels-Alder reactions and other pericyclic processes. Furthermore, the four-carbon skeleton is a suitable unit for stereocontrolled strategies aimed at constructing complex polyenes, which are structural motifs in numerous natural products. unito.it
Table 3: Transformation into a Functionalized Diene
| Starting Material Motif | Transformation Sequence | Resulting Functionalized Diene |
| β-Alkoxy-α,β-unsaturated ketone | 1. Enolate formation2. Silylation (e.g., with TMSCl) | 1-Alkoxy-3-silyloxy-1,3-diene |
The oxygenation pattern of this compound (at positions C1, C2, and C4) makes it an exceptionally useful building block for synthesizing fragments of complex natural products, particularly polyketides and carbohydrates. nih.govresearchgate.net Polyketides are assembled biosynthetically from simple acyl-CoA precursors, resulting in chains with regular oxygenation patterns. nih.govresearchgate.net
Table 4: Structural Relationship to Natural Product Fragments
| Building Block | Core Structure | Relevance to Natural Product Class |
| This compound | C4, multi-oxygenated | Polyketides, Carbohydrates |
Construction of Heterocyclic Systems
Chemo- and Regioselective Functionalization at Specific Sites
The structure of this compound features multiple reactive sites, allowing for a variety of chemo- and regioselective functionalizations. The primary sites for reaction are the carbonyl group, the α-carbon, the β-carbon of the enone system, and the acetal group. The β-alkoxy α,β-unsaturated system is particularly susceptible to nucleophilic attack at the β-position due to the electron-withdrawing effect of the carbonyl group, a reactivity pattern known as vinylogous. wikipedia.org
Strong, hard nucleophiles, such as organolithium reagents, would be expected to favor 1,2-addition to the carbonyl group. In contrast, softer nucleophiles typically favor 1,4-conjugate addition (Michael addition) at the β-carbon. pressbooks.pub The ethoxy group at the β-position is a good leaving group, which can lead to addition-elimination reactions, effectively resulting in the substitution of the ethoxy group.
The acetal group is stable under neutral and basic conditions but is sensitive to acid, providing an orthogonal handle for selective deprotection and further transformation. willingdoncollege.ac.in This differential reactivity allows for a strategic approach to the functionalization of the molecule. For example, a reaction with a soft nucleophile under basic or neutral conditions would likely target the β-position of the enone, leaving the acetal intact. Subsequent treatment with acid could then unmask the aldehyde functionality for further reactions.
Table 1: Predicted Regioselectivity of Nucleophilic Attack on this compound
| Nucleophile Type | Predicted Primary Site of Attack | Reaction Type |
| Hard Nucleophiles (e.g., Grignard reagents, Organolithium reagents) | Carbonyl Carbon | 1,2-Addition |
| Soft Nucleophiles (e.g., Enolates, Amines, Thiols) | β-Carbon | 1,4-Conjugate Addition |
| Weaker Nucleophiles (with potential for elimination) | β-Carbon | Addition-Elimination |
Design and Synthesis of Novel Derivatives from this compound
The diverse reactivity of this compound makes it a versatile building block for the synthesis of a wide array of novel derivatives, particularly heterocyclic compounds. The 1,3-dicarbonyl-like nature of the enone moiety, combined with the potential to unmask an aldehyde from the acetal, provides a platform for cyclization reactions.
For instance, reaction with binucleophiles such as hydrazines, hydroxylamine, or ureas could lead to the formation of five- or six-membered heterocyclic rings like pyrazoles, isoxazoles, and pyrimidines, respectively. ijmetmr.comresearchgate.net The general strategy would involve an initial nucleophilic attack at the β-carbon, followed by an intramolecular condensation with the ketone or the deprotected aldehyde.
Furthermore, the enone double bond can participate in cycloaddition reactions. For example, as a dienophile in Diels-Alder reactions, it could be used to construct complex carbocyclic systems. wikipedia.org The electron-deficient nature of the double bond, enhanced by the carbonyl group, makes it a suitable partner for electron-rich dienes.
Table 2: Potential Heterocyclic Derivatives from this compound
| Reactant | Potential Heterocyclic Product |
| Hydrazine | Pyrazole derivative |
| Substituted Hydrazines | N-substituted Pyrazole derivative |
| Hydroxylamine | Isoxazole derivative |
| Urea/Thiourea | Pyrimidine (B1678525)/Thiopyrimidine derivative |
| Amidines | Pyrimidine derivative |
Integration into Cascade and Multicomponent Reactions
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. wikipedia.org this compound is a prime candidate for integration into such sequences due to its multiple reactive centers. A cascade could be initiated by a Michael addition, which would generate an enolate intermediate. This enolate could then participate in an intramolecular aldol (B89426) or Claisen condensation, provided a suitable electrophilic site is present in the molecule or introduced via a multicomponent reaction setup. mdpi.com
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, could also leverage the reactivity of this compound. beilstein-journals.orgnih.gov For example, in a variation of the Hantzsch pyridine (B92270) synthesis, this compound could potentially serve as the 1,3-dicarbonyl component, reacting with an aldehyde and ammonia (B1221849) or an amine to form dihydropyridine (B1217469) derivatives. The acetal functionality could be carried through the reaction or hydrolyzed in situ to participate in the cyclization.
Strategic Deprotection and Further Transformations of Enone and Acetal Groups
The acetal group in this compound serves as a protecting group for an aldehyde. It is stable to basic and nucleophilic conditions, allowing for selective reactions at the enone moiety. libretexts.org Deprotection is typically achieved under acidic conditions, often with aqueous acid, which would regenerate the aldehyde functionality. willingdoncollege.ac.in This unmasked aldehyde can then undergo a wide range of subsequent transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or reaction with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.
The enone functionality can also be transformed. The double bond can be reduced selectively, for instance, through catalytic hydrogenation, to yield a saturated β-ethoxy ketone. wikipedia.org The carbonyl group itself can be reduced, for example with sodium borohydride, to an alcohol. The choice of reducing agent would be critical to achieve selectivity between the carbonyl group and the double bond. The ethoxy group of the enol ether can be hydrolyzed under acidic conditions, which would likely also cleave the acetal, to generate a 1,3-diketone.
Table 3: Selective Transformations of Functional Groups in this compound
| Functional Group | Reagents and Conditions | Resulting Functional Group |
| Acetal | Aqueous Acid (e.g., HCl, H₂SO₄) | Aldehyde |
| Enone (C=C bond) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Saturated Alkane |
| Enone (C=O group) | Sodium Borohydride (NaBH₄) | Allylic Alcohol |
| Enol Ether | Aqueous Acid | Ketone (part of a 1,3-dicarbonyl system) |
Advanced Analytical Methodologies for Research on 4 Ethoxy 1,1 Dimethoxybut 3 En 2 One Transformations
Spectroscopic Techniques for Mechanistic Elucidation and Structural Confirmation of New Species
Spectroscopic methods are indispensable for gaining insight into the molecular structure and bonding of reactants, intermediates, and products. High-resolution techniques provide detailed information that is fundamental to understanding the intricate pathways of chemical transformations.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-Ethoxy-1,1-dimethoxybut-3-en-2-one and its derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous structural assignments.
1D NMR Spectroscopy: Proton (¹H) and carbon-13 (¹³C) NMR spectra offer primary information about the chemical environment of the nuclei. In the ¹H NMR spectrum of the parent compound, distinct signals for the ethoxy, dimethoxy, and vinyl protons are expected. Similarly, the ¹³C NMR spectrum reveals characteristic chemical shifts for the carbonyl, vinyl, acetal (B89532), and alkoxy carbons.
Illustrative ¹H and ¹³C NMR Data for this compound:
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| H-3 | ~5.6 | d | ~12.5 | ~108.5 |
| H-4 | ~7.6 | d | ~12.5 | ~160.0 |
| CH(OCH₃)₂ | ~4.8 | s | - | ~102.0 |
| OCH₃ | ~3.3 | s | - | ~54.0 |
| OCH₂CH₃ | ~3.9 | q | ~7.0 | ~65.0 |
| OCH₂CH₃ | ~1.3 | t | ~7.0 | ~15.0 |
| C=O | - | - | - | ~195.0 |
Note: The data presented is a plausible representation based on analogous structures and may vary with solvent and experimental conditions.
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between atoms within a molecule.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For a reaction product, COSY would be used to trace the proton-proton coupling networks, for instance, confirming the integrity of the ethyl group or identifying new spin systems formed during a transformation.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on the more readily assigned ¹H spectrum. For example, the vinyl proton at δ ~5.6 ppm would show a correlation to the vinyl carbon at δ ~108.5 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary carbons and piecing together the carbon skeleton. For instance, the protons of the methoxy (B1213986) groups (δ ~3.3 ppm) would show a correlation to the acetal carbon (δ ~102.0 ppm), confirming their attachment.
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of compounds and to deduce their structure from fragmentation patterns. In the context of this compound transformations, MS is invaluable for monitoring the progress of a reaction by observing the disappearance of the starting material's molecular ion peak and the appearance of the product's peak.
Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are often coupled with a mass analyzer (e.g., quadrupole, time-of-flight) to track reaction species in real-time. This allows for the identification of transient intermediates that may not be observable by NMR.
Expected Mass Spectrometric Fragmentation of this compound:
| m/z | Proposed Fragment | Fragmentation Pathway |
| 174 | [M]⁺ | Molecular Ion |
| 159 | [M - CH₃]⁺ | Loss of a methyl radical |
| 143 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 129 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical |
| 115 | [M - CH(OCH₃)₂]⁺ | Loss of the dimethoxymethyl radical |
| 75 | [CH(OCH₃)₂]⁺ | Dimethoxymethyl cation |
Note: The fragmentation pattern is a prediction and can be influenced by the ionization method.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are particularly useful for identifying the presence and transformation of functional groups during a chemical reaction.
In the study of this compound reactions, IR spectroscopy can be used to monitor the characteristic stretching frequency of the carbonyl group (C=O), which is typically observed in the region of 1650-1700 cm⁻¹ for conjugated ketones. chemicalbook.com The disappearance or shift of this band can indicate that the carbonyl group has undergone a reaction. Furthermore, the C=C stretching vibration of the enone system and the C-O stretching of the ethoxy and methoxy groups can be monitored. chemicalbook.com
Raman spectroscopy, being particularly sensitive to non-polar bonds, can provide complementary information on the carbon-carbon double bond of the enone system.
Key Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O | Stretching | ~1680 |
| C=C | Stretching | ~1620 |
| C-O (alkoxy) | Stretching | ~1250-1050 |
| C-H (sp²) | Stretching | ~3100-3000 |
| C-H (sp³) | Stretching | ~2980-2850 |
Chromatographic Methods for Reaction Purity and Byproduct Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of non-volatile and thermally labile compounds. For reactions involving this compound, a reversed-phase HPLC method is typically employed. This allows for the separation of the starting material, product, and any non-volatile byproducts based on their polarity.
A typical HPLC setup would involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A UV detector is commonly used for detection, as the α,β-unsaturated ketone chromophore in the target molecule absorbs UV light. By creating a calibration curve with standards of known concentration, the exact amount of product formed and the remaining starting material can be determined, allowing for the calculation of reaction yield and conversion.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. In the context of transformations of this compound, GC is particularly useful for identifying and quantifying volatile byproducts or products. The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column where separation occurs based on boiling point and polarity.
Coupling GC with a mass spectrometer (GC-MS) provides a definitive identification of the separated components by comparing their mass spectra to spectral libraries. This is invaluable for profiling the complete volatile composition of a reaction mixture and identifying unexpected side reactions.
Potential Volatile Byproducts Amenable to GC Analysis:
| Compound Name | Potential Origin |
| Ethanol (B145695) | Cleavage of the ethoxy group |
| Methanol | Cleavage of the methoxy groups |
| Methoxyacetone | Rearrangement or side reaction |
| Ethyl acetate | Reaction with impurities or solvent |
X-ray Crystallography for Absolute Stereochemistry and Conformation (of derivatives or adducts)
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. springernature.com This technique is unparalleled in its ability to elucidate the absolute stereochemistry of chiral centers and provide precise data on the conformational arrangement of molecules within a crystal lattice. springernature.comresearchgate.net While crystallographic data for this compound itself is not prominently available in existing literature, the principles and applications of this powerful analytical tool can be thoroughly illustrated by examining the structures of its derivatives or adducts, particularly heterocyclic systems formed from related α,β-unsaturated carbonyl precursors like chalcones.
The reactivity of the enone moiety in compounds structurally similar to this compound allows for the synthesis of various derivatives, such as pyrazolines, through cycloaddition reactions. researchgate.netresearchgate.net These reactions often generate new stereocenters, the absolute configuration of which can be unequivocally established through single-crystal X-ray diffraction analysis. researchgate.net
Detailed Research Findings from Analogous Structures
Research on chalcone (B49325) derivatives provides significant insight into how X-ray crystallography is applied to determine molecular conformation. For instance, the crystal structure of (E)-1-(4-ethylphenyl)-3-(4-(heptyloxy)phenyl)prop-2-en-1-one, an alkoxy-chalcone, was determined to crystallize in the monoclinic space group C2/c. bohrium.com This analysis revealed that the molecule adopts an s-cis configuration and that the ethyl substituent is twisted from the otherwise planar molecular structure. bohrium.com
In another study, the three-dimensional structures of Butein (a dihydroxy chalcone) and 2′,4′-Dihydroxy-3,4-dimethoxychalcone (DHDM) were determined, providing detailed information on atomic arrangements, bond angles, and torsion angles. mdpi.com The analysis showed that both chalcones are relatively planar structures, a key conformational feature. mdpi.com The study also highlighted how intermolecular and intramolecular interactions, elucidated by crystallography, stabilize the molecular packing in the crystal. mdpi.com
Furthermore, the investigation of chalcone epoxide derivatives demonstrates the power of X-ray crystallography in determining the absolute configuration of multiple chiral centers. For the compound [(3-(4-nitrophenyl)-oxiran-2-yl) phenyl-methanol], the absolute configurations for its chiral centers were assigned as 1S, 2R, and 3R. researchgate.net This level of stereochemical detail is crucial for understanding reaction mechanisms and structure-activity relationships.
The formation of heterocyclic adducts, such as pyrazolines from chalcones, is a common transformation for enones. The crystal structures of various pyrazole-pyrazoline hybrids have been solved, confirming their molecular geometry and stereochemistry. For example, the analysis of newly synthesized pyrazole (B372694) derivatives confirmed their unit cell parameters and space groups (triclinic, P1̄ and monoclinic, P21/n), providing foundational data for understanding their solid-state arrangement. nih.gov Such studies are essential for confirming the successful synthesis and structural integrity of complex heterocyclic systems derived from simpler precursors. researchgate.netnih.gov
The data derived from these crystallographic studies are precise and extensive, as illustrated in the tables below, which summarize findings for representative chalcone and pyrazoline derivatives.
Table 1: Crystallographic Data for a Representative Chalcone Derivative
| Parameter | Value | Reference |
|---|---|---|
| Compound | C21H15NO2 | eurjchem.com |
| Crystal System | Monoclinic | eurjchem.com |
| Space Group | P21/c | eurjchem.com |
| Unit Cell Dimensions | a = 6.5694(3) Å | eurjchem.com |
| b = 33.2697(15) Å | ||
| c = 7.4516(4) Å | ||
| β = 97.563(2)° | ||
| Volume (V) | 1614.47(14) ų | eurjchem.com |
| Molecules per unit cell (Z) | 4 | eurjchem.com |
Table 2: Crystallographic Data for a Chalcone Epoxide Derivative
| Parameter | Value | Reference |
|---|---|---|
| Compound | (3,4-dimethoxyphenyl)-(3-(4-nitrophenyl)-oxiran-2-yl)methanone | researchgate.net |
| Crystal System | Triclinic | researchgate.net |
| Space Group | P-1 | researchgate.net |
| Unit Cell Dimensions | a = 6.977(1) Å | researchgate.net |
| b = 8.259(1) Å | ||
| c = 13.964(2) Å | ||
| α = 103.889(2)° | ||
| β = 91.151(2)° | ||
| γ = 100.780(2)° | ||
| Molecules per unit cell (Z) | 2 | researchgate.net |
These tables showcase the precision of X-ray diffraction in defining the fundamental crystallographic parameters that underpin the complete three-dimensional structure. From these data, molecular models are generated that reveal crucial conformational details, such as torsion angles, which describe the planarity or puckering of ring systems and the orientation of substituent groups. mdpi.com This information is indispensable for detailed conformational analysis and for building accurate models for computational studies. mdpi.com
Future Directions and Emerging Research Avenues for 4 Ethoxy 1,1 Dimethoxybut 3 En 2 One
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, efficiency, and scalability. flinders.edu.aunih.gov For a highly functionalized molecule like 4-Ethoxy-1,1-dimethoxybut-3-en-2-one, these technologies present a promising avenue for its use in multistep synthetic sequences. mdpi.com
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for reactions involving reactive intermediates. nih.gov The integration of this compound into flow processes could facilitate its use in reactions that are difficult to control in batch, such as rapid exothermic reactions or those involving unstable intermediates. Automated platforms, on the other hand, can accelerate the discovery of new derivatives by enabling high-throughput screening of reaction conditions and substrates. beilstein-journals.orgbris.ac.uk
A hypothetical automated workflow for the derivatization of this compound could involve the following steps:
| Step | Description | Technology | Potential Advantage |
| 1 | Reagent Preparation | Automated liquid handlers | Precise and reproducible dispensing of starting materials and reagents. |
| 2 | Reaction | Continuous flow reactor | Enhanced heat and mass transfer, improved safety for exothermic reactions. |
| 3 | In-line Analysis | Integrated spectroscopic techniques (e.g., IR, NMR) | Real-time reaction monitoring and optimization. |
| 4 | Work-up and Purification | Automated extraction and chromatography systems | High-throughput purification of the product library. |
| 5 | Characterization | Automated mass spectrometry and NMR | Rapid analysis of the synthesized derivatives. |
This automated approach would allow for the rapid generation of a library of compounds derived from this compound, which could then be screened for various applications.
Exploration of Enantioselective Transformations Using Chiral Catalysis
The development of asymmetric catalytic methods to control the stereochemistry of reactions involving this compound is a significant area for future research. The presence of multiple reactive sites in the molecule offers opportunities for the creation of chiral centers. Chiral catalysts, such as metal complexes or organocatalysts, can be employed to induce enantioselectivity in reactions at the α- or γ-positions of the vinylogous system. rsc.orgnih.govrsc.orgthieme-connect.com
For instance, enantioselective Michael additions to the β-position of the α,β-unsaturated ketone moiety could be achieved using chiral organocatalysts. Similarly, chiral Lewis acids could be explored to catalyze enantioselective Diels-Alder reactions where the ethoxyvinyl group acts as a diene. The successful application of chiral catalysis would provide access to a wide range of enantioenriched building blocks for the synthesis of complex molecules. organic-chemistry.org
Development of Novel Synthetic Strategies for Asymmetric Construction
Beyond the use of chiral catalysts, the development of novel synthetic strategies for the asymmetric construction of molecules using this compound as a starting material is a promising research direction. This could involve the use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical outcome of a reaction.
Another approach would be to employ substrate-controlled diastereoselective reactions, where the existing stereochemistry in a modified form of the molecule influences the formation of new stereocenters. The development of such strategies would further expand the utility of this compound in the synthesis of complex, stereochemically defined targets.
Harnessing its Reactivity in Material Science Applications (from a chemical synthesis perspective)
The polyfunctionality of this compound makes it an intriguing monomer for the synthesis of novel polymers and functional materials. The vinyl ether and α,β-unsaturated ketone moieties can potentially undergo various polymerization reactions. For example, the vinyl ether group could participate in cationic polymerization, while the enone system could be involved in radical or anionic polymerization.
Furthermore, the reactive sites on the molecule could be utilized for post-polymerization modification, allowing for the introduction of a wide range of functional groups. This could lead to the development of materials with tailored properties for specific applications, such as specialty coatings, adhesives, or biomedical devices. The exploration of its use in the synthesis of degradable polymers is another area of interest, given the growing demand for environmentally friendly materials.
| Potential Polymerization Pathway | Monomer Functionality | Resulting Polymer Feature | Potential Application |
| Cationic Polymerization | Vinyl ether | Poly(vinyl ether) backbone | Adhesives, coatings |
| Radical Polymerization | α,β-Unsaturated ketone | Polyketone backbone | Specialty plastics |
| Anionic Polymerization | α,β-Unsaturated ketone | Controlled polymer architecture | Advanced materials |
| Polycondensation | Ketal hydrolysis and subsequent reaction | Polyesters, polyamides | Biodegradable materials |
Unexplored Reactivity Patterns and Derivatization Pathways
Despite its utility, there are likely many unexplored reactivity patterns and derivatization pathways for this compound. A systematic investigation into its behavior under a variety of reaction conditions could reveal novel transformations. For example, its participation in pericyclic reactions, such as [4+2] and [4+3] cycloadditions, could lead to the formation of complex cyclic systems. rsc.org
The reactivity of the acetal (B89532) group, which is typically seen as a protecting group, could also be exploited. For instance, its selective hydrolysis and subsequent reaction of the resulting β-ketoaldehyde could provide access to a diverse range of heterocyclic compounds. A deeper understanding of its fundamental reactivity will undoubtedly open up new avenues for its application in organic synthesis. The exploration of its reactions with various nucleophiles and electrophiles under different catalytic systems will be key to unlocking its full synthetic potential. bioorganica.com.ua
Q & A
Basic: What synthetic routes are most effective for preparing 4-Ethoxy-1,1-dimethoxybut-3-en-2-one, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves a multi-step approach starting with a ketone or ester precursor. For example, condensation reactions (e.g., Claisen or aldol-like reactions) under acidic or basic catalysis can introduce the enone moiety. The ethoxy and methoxy groups are often installed via nucleophilic substitution or protection/deprotection strategies. Key optimization steps include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency for alkoxy group introduction.
- Temperature Control: Low temperatures (−20°C to 0°C) minimize side reactions during enol ether formation.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or distillation under reduced pressure ensures purity.
- Characterization: Confirm structure via H/C NMR (e.g., carbonyl resonance at ~200 ppm, enone proton coupling patterns) and IR (C=O stretch ~1700 cm) .
Advanced: How can computational chemistry predict the regioselectivity of this compound in cycloaddition reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (FMOs) to identify reactive sites. Steps include:
- FMO Analysis: Calculate HOMO/LUMO energies to predict electron-rich (enone) vs. electron-deficient regions.
- Transition State Modeling: Simulate possible reaction pathways (e.g., Diels-Alder vs. Michael addition) using software like Gaussian or ORCA.
- Solvent Effects: Incorporate implicit solvent models (e.g., PCM) to account for polarity.
Validation requires comparing computational results with experimental outcomes (e.g., HPLC monitoring of reaction products) .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve crystal packing and bond lengths/angles. Use SHELXL for refinement, addressing challenges like disorder in ethoxy/methoxy groups .
- Multinuclear NMR: H NMR detects enone protons (δ 5.5–6.5 ppm, doublet splitting), while C NMR confirms carbonyl (δ ~200 ppm) and quaternary carbons.
- Mass Spectrometry: High-resolution ESI-MS validates molecular formula (CHO) via exact mass matching.
Advanced: How can researchers resolve contradictory data between experimental and computational IR spectra for this compound?
Methodological Answer:
- Re-examine Experimental Conditions: Ensure sample purity (e.g., via GC-MS) and eliminate solvent interference (e.g., DMSO absorbs at ~1650 cm).
- Adjust Computational Parameters: Test hybrid functionals (e.g., M06-2X) or larger basis sets (e.g., 6-311++G**) to improve vibrational frequency accuracy.
- Cross-Validate with Literature: Compare with spectra of structurally analogous enones (e.g., 4-ethoxy-1,1,1-trifluoro-3-buten-2-one) to identify systematic deviations .
Advanced: What strategies enhance the stability of this compound under acidic or basic conditions for prolonged storage?
Methodological Answer:
- Protection of Reactive Moieties: Stabilize the enone via hydrogenation to a saturated ketone temporarily, followed by dehydrogenation before use.
- Additive Use: Incorporate radical inhibitors (e.g., BHT) to prevent polymerization.
- Storage Conditions: Store under inert atmosphere (N or Ar) at −20°C in amber vials to limit photodegradation.
Basic: How can researchers design a kinetic study to evaluate the compound’s reactivity in nucleophilic additions?
Methodological Answer:
- Variable Control: Vary nucleophile concentration (e.g., Grignard reagents) while keeping substrate concentration constant.
- Monitoring: Use in situ FTIR or UV-Vis spectroscopy to track carbonyl group consumption.
- Data Analysis: Apply pseudo-first-order kinetics; plot ln([substrate]) vs. time to determine rate constants.
Advanced: What role does this compound play in natural product synthesis, and how can its stereochemistry be controlled?
Methodological Answer:
The compound serves as a dienophile or Michael acceptor in terpene or alkaloid synthesis. Stereocontrol methods include:
- Chiral Catalysts: Use organocatalysts (e.g., proline derivatives) to induce asymmetry in conjugate additions.
- Chiral Auxiliaries: Attach temporary groups (e.g., Evans’ oxazolidinones) to direct stereochemistry, followed by cleavage.
- Solvent Effects: Polar solvents (e.g., DME) may stabilize specific transition states via dipole interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
